

IUPAC name for C8H6BrNO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-3-methoxybenzonitrile*

Cat. No.: *B054132*

[Get Quote](#)

An In-Depth Technical Guide to Key Isomers of C8H6BrNO: IUPAC Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

The chemical formula C8H6BrNO represents a multitude of structural isomers, several of which are built upon heterocyclic scaffolds of significant interest to the pharmaceutical and life sciences industries. This guide provides an in-depth technical exploration of the most prominent isomers, focusing on bromo-substituted derivatives of oxindole and isatin. We delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, detailed synthetic protocols with mechanistic insights, physicochemical properties, and their established roles as versatile building blocks in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a senior application scientist's perspective on the causality behind experimental choices and the strategic application of these compounds in modern drug discovery.

The Landscape of C8H6BrNO Isomerism in Medicinal Chemistry

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For the formula C8H6BrNO, the high degree of unsaturation (Degrees of Unsaturation = 6) suggests the presence of aromatic and heterocyclic ring systems. Within the realm of drug discovery, isomers based on the indole nucleus are particularly noteworthy due to their prevalence in biologically active molecules. This guide will

focus on the most scientifically and commercially relevant isomers, whose IUPAC names clarify their precise structures.

Table 1: Key Isomers of C₈H₆BrNO and their IUPAC Names

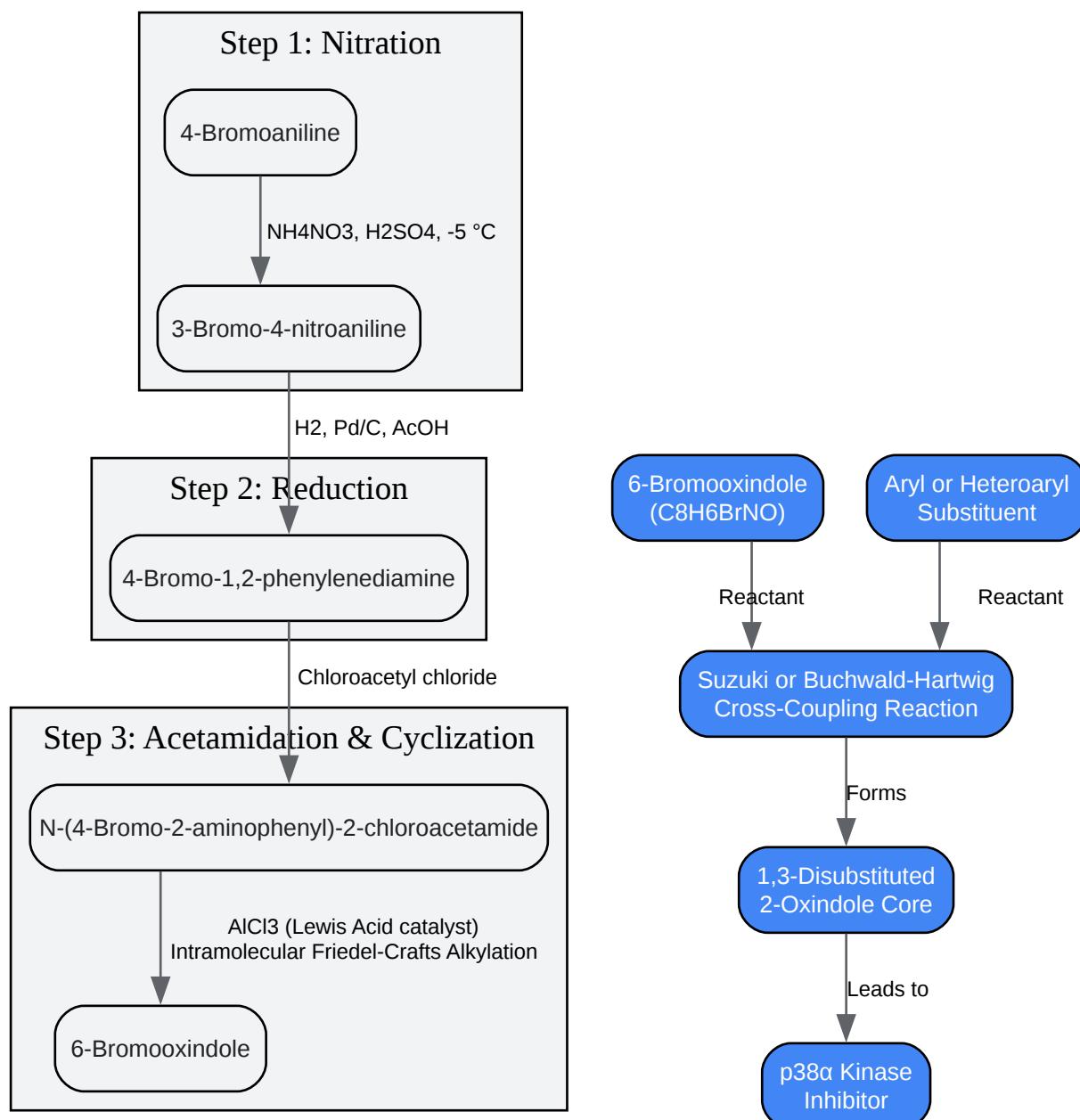
Common Name	IUPAC Name	Chemical Structure
6-Bromooxindole	6-bromo-1,3-dihydro-2H-indol-2-one	Image of 6-bromo-1,3-dihydro-2H-indol-2-one
5-Bromooxindole	5-bromo-1,3-dihydro-2H-indol-2-one	Image of 5-bromo-1,3-dihydro-2H-indol-2-one
5-Bromoisatin	5-bromo-1H-indole-2,3-dione	Image of 5-bromo-1H-indole-2,3-dione
6-Bromoisatin	6-bromo-1H-indole-2,3-dione	Image of 6-bromo-1H-indole-2,3-dione
7-Bromoisatin	7-bromo-1H-indole-2,3-dione	Image of 7-bromo-1H-indole-2,3-dione

In-Depth Analysis: 6-Bromo-1,3-dihydro-2H-indol-2-one (6-Bromooxindole)

6-Bromooxindole is a pivotal intermediate in the synthesis of various pharmacologically active compounds.^[1] Its utility stems from the strategic placement of the bromine atom, which serves as a handle for further chemical modification through cross-coupling reactions, and the inherent biological relevance of the oxindole core.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is critical for its application in synthesis and formulation.


Table 2: Physicochemical Data for 6-Bromooxindole

Property	Value	Source
IUPAC Name	6-bromo-1,3-dihydro-2H-indol-2-one	[2] [3]
CAS Number	99365-40-9	[1] [2] [4]
Molecular Formula	C8H6BrNO	[1] [2] [4]
Molecular Weight	212.05 g/mol	[1]
Appearance	Off-white to yellow crystalline powder	[1]
Melting Point	213-222 °C	[1]
Solubility	DMF: 10 mg/ml; Ethanol: 10 mg/ml; DMSO: 3 mg/ml	[2]

Synthesis Protocol: A Representative Pathway

The synthesis of 6-substituted indolinones is less common in the literature compared to their 5-substituted counterparts, often requiring bespoke synthetic routes.[\[5\]](#) A common strategy involves the cyclization of a suitably substituted N-phenylacetamide derivative.

Workflow: Synthesis of 6-Bromoindole

[Click to download full resolution via product page](#)

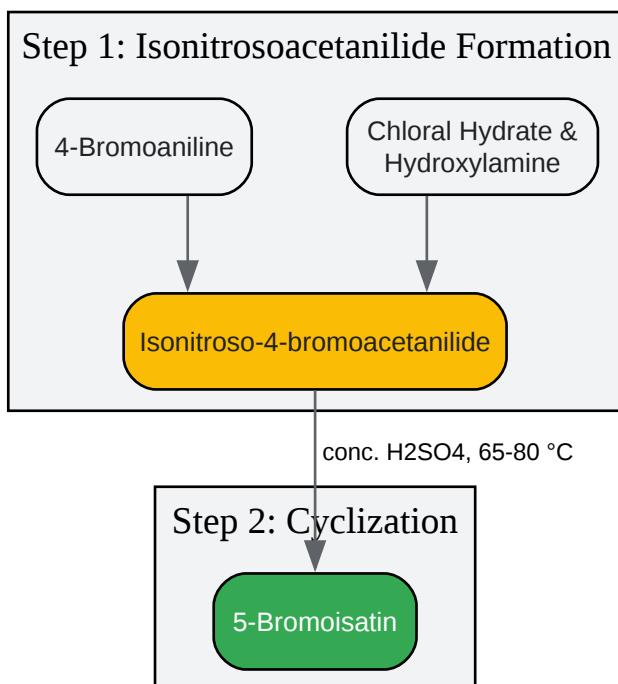
Caption: Role of 6-Bromooxindole in synthesizing kinase inhibitors.

In-Depth Analysis: 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

5-Bromoisatin is another crucial isomer of $\text{C}_8\text{H}_6\text{BrNO}$, belonging to the isatin class of compounds. Isatin and its derivatives are renowned for their broad spectrum of biological

activities, including antimicrobial and anticancer properties. [6][7] The bromine at the C-5 position often enhances this biological activity. [8]

Physicochemical Properties


Table 3: Physicochemical Data for 5-Bromoisatin

Property	Value	Source
IUPAC Name	5-bromo-1H-indole-2,3-dione	[6]
CAS Number	20870-78-4	[9]
Molecular Formula	C8H6BrNO	[9]
Molecular Weight	212.04 g/mol	[9]
Appearance	Orange to red crystalline powder	N/A
Melting Point	251-255 °C	N/A

Synthesis Protocol: The Sandmeyer Isatin Synthesis

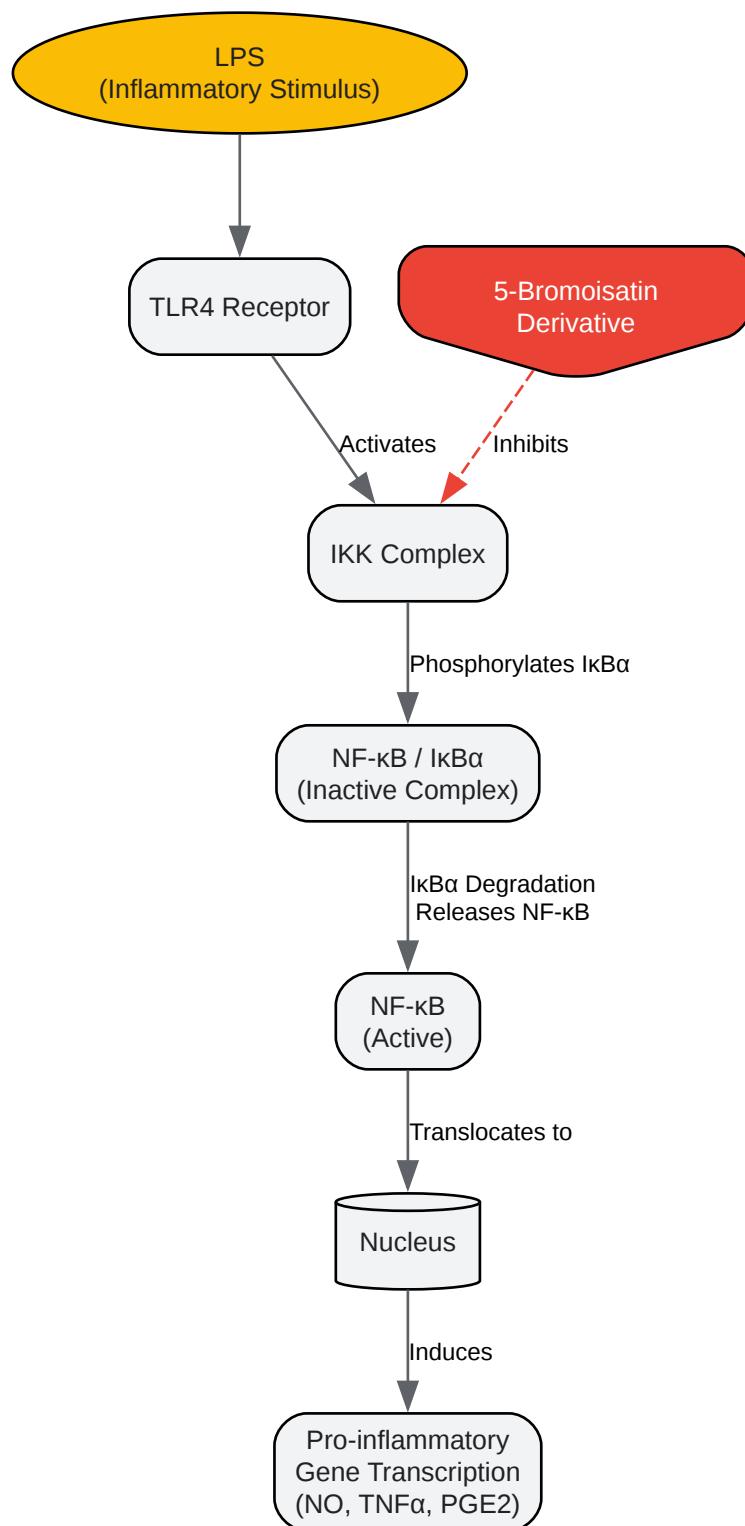
A classic and reliable method for preparing substituted isatins is the Sandmeyer isatin synthesis. This multi-step process is robust and adaptable for various substituted anilines.

Workflow: Sandmeyer Synthesis of 5-Bromoisatin

[Click to download full resolution via product page](#)

Caption: Sandmeyer synthesis of 5-Bromoisatin.

Detailed Step-by-Step Methodology:


- Formation of Isonitrosoacetanilide Intermediate: A solution of 4-bromoaniline in aqueous HCl is prepared. Separately, chloral hydrate and hydroxylamine hydrochloride are dissolved in water. The two solutions are mixed and heated to boiling. Sodium sulfate is often added to facilitate the precipitation of the intermediate product, isonitroso-4-bromoacetanilide, upon cooling. [10] * Causality Insight: This step constructs the α -keto-oxime side chain required for cyclization. Chloral hydrate serves as a precursor to dichloromethylketone, which reacts with hydroxylamine to form an oxime that then condenses with the aniline. The acidic medium is essential for the reaction to proceed.
- Acid-Catalyzed Cyclization: The dried isonitroso-4-bromoacetanilide intermediate is added slowly and carefully to concentrated sulfuric acid pre-heated to approximately 65-75 °C. The temperature must be carefully controlled to prevent charring. After the addition is complete, the mixture is heated for a short period, then cooled and poured onto crushed ice to precipitate the crude 5-bromoisatin. [10] * Causality Insight: Concentrated sulfuric acid acts

as both a dehydrating agent and a catalyst. It protonates the oxime, facilitating an electrophilic aromatic substitution reaction where the nitrogen attacks the benzene ring, leading to cyclization. A subsequent hydrolysis of the imine intermediate yields the final dione product.

Applications in Drug Development

The 5-bromoisatin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological targets.

- **Antimicrobial Agents:** Derivatives of 5-bromoisatin have been synthesized and shown to possess significant antimicrobial activity against various strains of bacteria and yeast. [\[11\]](#) [\[12\]](#) These compounds often act by interfering with essential bacterial enzymes or processes.
- **Anticancer Activity:** 5-bromoisatin is a key building block for designing potent anticancer drugs. [\[6\]](#) Studies have shown that the position of the bromine atom on the isatin ring significantly affects anti-inflammatory and anticancer activity, with the 5-bromo substitution often being optimal. [\[8\]](#) These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. [\[10\]](#)* **Anti-inflammatory Effects:** Brominated indoles and isatins derived from marine molluscs have demonstrated significant anti-inflammatory activity. [\[8\]](#) They can inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF α), and prostaglandin E2 (PGE2) by suppressing the NF- κ B signaling pathway. [\[8\]](#) **Diagram:** Inhibition of NF- κ B Pathway by Bromo-isatin Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-oxindole - Cayman Chemical [bioscience.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpp.in [ajpp.in]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for C8H6BrNO]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054132#iupac-name-for-c8h6brno>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com